Lipophilicity (XLogP3-AA) Comparison of 2-Fluoro-5-methoxy-3-methylpyridine vs. Non-Methylated 2-Fluoro-5-methoxypyridine
The addition of a 3-methyl group to the 2-fluoro-5-methoxypyridine scaffold increases computed lipophilicity by approximately 0.3 log units. The target compound (XLogP3-AA = 1.6) falls within the optimal CNS drug space (typically 1–5), whereas the des-methyl analog 2-fluoro-5-methoxypyridine (XLogP3-AA = 1.3) is less lipophilic and may exhibit inferior membrane permeability in passive diffusion models. [1][2] This difference, while modest, is significant in multiparameter optimization campaigns where small ΔlogP shifts influence off-target binding and metabolic clearance. [3]
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 2-Fluoro-5-methoxypyridine (CAS 136888-79-4): XLogP3-AA = 1.3 |
| Quantified Difference | ΔXLogP3-AA = +0.3 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019 release). Values are for the neutral species. |
Why This Matters
A 0.3-unit logP increase can translate into a ~2-fold rise in membrane permeability, making the target compound a preferable scaffold for CNS-penetrant lead optimization.
- [1] PubChem Compound Summary for CID 74891145, 2-Fluoro-5-methoxy-3-methylpyridine. View Source
- [2] PubChem Compound Summary for CID 18973109, 2-Fluoro-5-methoxypyridine. View Source
- [3] C. A. Lipinski et al., 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,' Adv. Drug Deliv. Rev., 2001, 46, 3-26. (Contextual reference for logP-permeability relationship). View Source
